7-[4-(4-chlorophenyl)-2,2,4-trimethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
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Overview
Description
- This compound belongs to a class of heterocyclic molecules with a complex structure. It features both pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-a]pyrimidine scaffolds.
- The compound’s chemical formula is C27H22ClN5O, and its systematic name is quite a mouthful!
- It has attracted attention due to its potential as a CDK2 inhibitor , which makes it relevant in cancer research.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the construction of the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-a]pyrimidine moieties followed by their coupling.
Reaction Conditions: Specific reaction conditions vary, but they often include cyclization reactions, condensations, and functional group transformations.
Industrial Production: While not widely used industrially, research labs can produce this compound on a smaller scale.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For example, it may react with strong acids or bases, undergo nucleophilic substitutions, or participate in cyclization reactions.
Major Products: These reactions can yield derivatives with modified substituents or functional groups.
Scientific Research Applications
Biology: It’s investigated as a CDK2 inhibitor, which could impact cell cycle regulation and cancer treatment.
Medicine: Its anti-proliferative properties make it relevant for cancer therapy.
Mechanism of Action
CDK2 Inhibition: The compound likely binds to the active site of CDK2, disrupting cell cycle progression.
Molecular Targets: CDK2/cyclin A2 complexes are key targets.
Pathways Involved: It affects cell cycle checkpoints and apoptosis pathways.
Comparison with Similar Compounds
Uniqueness: Its dual scaffold (pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-a]pyrimidine) sets it apart.
Similar Compounds: Other CDK inhibitors, such as sorafenib, have different structures but similar targets.
Properties
Molecular Formula |
C33H27ClN6O2 |
---|---|
Molecular Weight |
575.1 g/mol |
IUPAC Name |
11-[1-benzoyl-4-(4-chlorophenyl)-2,2,4-trimethyl-3H-quinolin-6-yl]-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C33H27ClN6O2/c1-32(2)19-33(3,22-9-11-23(34)12-10-22)26-17-24(13-14-28(26)39(32)29(41)21-7-5-4-6-8-21)38-16-15-27-25(30(38)42)18-35-31-36-20-37-40(27)31/h4-18,20H,19H2,1-3H3 |
InChI Key |
OUZNVTFPAMFCDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C(N1C(=O)C3=CC=CC=C3)C=CC(=C2)N4C=CC5=C(C4=O)C=NC6=NC=NN56)(C)C7=CC=C(C=C7)Cl)C |
Origin of Product |
United States |
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